N-Nitroso-N-methylurethane

Carcinogenicity Toxicology Safety Assessment

N-Nitroso-N-methylurethane (CAS 615-53-2) is a N-nitrosated carbamate ester with the molecular formula C4H8N2O3 and a molecular weight of 132.12 g/mol. It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans).

Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
CAS No. 615-53-2
Cat. No. B032213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-N-methylurethane
CAS615-53-2
SynonymsMethylnitrosocarbamic Acid Ethyl Ester;  Ethyl N-Methylnitrosocarbamate;  Methylnitrosourethane;  Nitrosomethylurethane;  NMU;  NSC 2860
Molecular FormulaC4H8N2O3
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESCCOC(=O)N(C)N=O
InChIInChI=1S/C4H8N2O3/c1-3-9-4(7)6(2)5-8/h3H2,1-2H3
InChIKeyCAUBWLYZCDDYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.28 M
Soluble in many common organic solvents
Infinitely soluble in alcohol, ether, benzene
In water, 37,000 mg/L at 25 °C (0.28 M)

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso-N-methylurethane (CAS 615-53-2): Classification and Core Chemical Profile for Scientific Procurement


N-Nitroso-N-methylurethane (CAS 615-53-2) is a N-nitrosated carbamate ester with the molecular formula C4H8N2O3 and a molecular weight of 132.12 g/mol . It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans) [1]. At ambient conditions, it exists as a light yellow to pink oily liquid or solid , with a boiling point of 66 °C at 13 mmHg . The compound is historically and primarily recognized as a precursor for the in situ generation of diazomethane, a highly reactive and versatile C1-building block in organic synthesis [2]. Its procurement and handling are governed by stringent safety regulations due to its acute toxicity (H301) and suspected genetic and carcinogenic hazards (H341, H351) .

Why In-Class N-Nitroso-N-methylurethane Precursors Cannot Be Interchanged: A Safety and Performance Rationale for Procurement


The selection of a diazomethane precursor from the class of N-nitrosamines is not a trivial procurement decision due to dramatic and well-documented differences in toxicity, carcinogenicity, and stability that preclude generic substitution. While compounds like N-Nitroso-N-methylurethane, N-Nitroso-N-methylurea (NMU), and Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) all liberate diazomethane upon basic hydrolysis, their intrinsic hazard profiles differ by orders of magnitude. For instance, N-Nitroso-N-methylurethane is characterized by extremely high carcinogenic potency and acute toxicity in vivo, whereas Diazald® is reported to be "practically non-toxic and non-carcinogenic" under comparable chronic exposure regimens [1]. Furthermore, thermal stability varies significantly among precursors; the onset temperature for thermal decomposition differs by nearly 90°C between different N-nitrosamine precursors, directly impacting process safety and scalability [2]. These profound differences in safety, regulatory burden, and engineering requirements necessitate a rigorous, data-driven approach to precursor selection, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for N-Nitroso-N-methylurethane (CAS 615-53-2) vs. Primary Alternatives


Differential In Vivo Carcinogenicity of N-Nitroso-N-methylurethane Versus Diazald® in Long-Term Rat Studies

A seminal 1962 study in Nature established a stark, quantifiable contrast in carcinogenic outcome. Rats receiving N-Nitroso-N-methylurethane via repeated intravenous injection at a dose of 1 mg/kg every 9 days developed pulmonary carcinomas in 100% of the treated animals, with a median induction time of 400 days [1]. In stark contrast, the alternative precursor N-nitroso-N-methyl-p-toluene-sulphonamide (Diazald®) was found to be "practically non-toxic and non-carcinogenic" when administered in the daily diet of rats over their entire lifespan [1].

Carcinogenicity Toxicology Safety Assessment

Comparative Thermal Stability of Diazald® for Scalable Diazomethane Generation

Thermal stability is a critical process safety parameter for scaling diazomethane generation. A 2024 study comparing diazomethane precursors reported that Diazald® has an onset temperature for thermal decomposition of 80 °C [1]. While specific differential scanning calorimetry (DSC) data for N-Nitroso-N-methylurethane is not provided in the same study, its well-documented heat sensitivity, lower boiling point (66°C at 13 mmHg), and historical reputation for explosive decomposition [2] indicate it is significantly less thermally stable than Diazald® and far less stable than newer alternatives like Liquizald, which has an onset temperature of 170 °C [1].

Process Safety Continuous Flow Chemistry Thermal Decomposition

Impact on Continuous Flow Diazomethane Productivity and Process Safety

The push towards safer, scalable diazomethane chemistry has driven the adoption of continuous flow processes. A 2017 Green Chemistry paper describes a robust two-step flow process that generates and immediately consumes N-methyl-N-nitrosourea (MNU) to produce diazomethane at a productivity of 95–117 mmol/h [1]. This study deliberately starts from the non-hazardous N-methylurea to avoid isolating or storing hazardous nitrosamine precursors like N-Nitroso-N-methylurethane [1]. In contrast, a scalable flow reactor using Diazald® (MNTS) as the precursor achieved diazomethane production in ~80% yield at a rate of 0.44 mol/h [2]. The quantitative productivity and safety advantages of using more stable precursors (like Diazald®) or integrated flow generation (from MNU) are well-documented, while N-Nitroso-N-methylurethane is notably absent from modern, scalable, and safe flow chemistry protocols due to its intrinsic hazards [2].

Continuous Flow Chemistry Process Intensification Diazomethane Synthesis

Regulatory Classification and Hazard Profile Comparison

N-Nitroso-N-methylurethane carries a severe GHS hazard profile, including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects), and H351 (Suspected of causing cancer) [1]. It is classified by IARC as a Group 2B carcinogen [2]. Its acute toxicity is highlighted by a reported intravenous LD50 of only 5 mg/kg in rats [3]. In contrast, while Diazald® also carries hazard warnings (it is a skin sensitizer and irritant), it is not classified as a potent carcinogen and is described as "relatively safe and easily handled" compared to other precursors [4].

Regulatory Compliance GHS Hazard Classification Occupational Safety

Defined Application Scenarios for N-Nitroso-N-methylurethane (CAS 615-53-2) Based on Differential Evidence


Scenario 1: Controlled Laboratory-Scale Synthesis of Diazomethane Where Precursor Potency is Paramount

In a strictly controlled academic or R&D laboratory setting with robust engineering controls (e.g., fume hoods, blast shields) and comprehensive safety protocols, N-Nitroso-N-methylurethane may be selected for small-scale diazomethane generation. This scenario is predicated on the user's requirement for a reagent with established, albeit hazardous, reactivity. However, procurement should be limited to the minimum quantity required (e.g., 5 g unit size ) to minimize storage risk. This application is supported by its historical use as a diazomethane precursor [1], but must be weighed against the well-documented superior safety profiles of alternatives like Diazald® [2].

Scenario 2: Procurement for Carcinogenesis and Mutagenesis Research Models

The compound's potent, well-characterized carcinogenicity profile makes it a valuable positive control or inducing agent in toxicology and oncology research. Studies have quantitatively demonstrated its ability to induce pulmonary carcinomas in 100% of treated rats with a defined dosing regimen [1]. Procurement for this application is justified when the research objective specifically requires a potent, direct-acting alkylating agent to study tumorigenesis, mutagenesis, or DNA damage repair mechanisms [3]. In this context, its extreme toxicity is the primary feature, not a liability to be mitigated.

Scenario 3: Excluded Scenario — Process Development and Scale-Up of Diazomethane-Dependent Syntheses

Based on the evidence presented, procurement of N-Nitroso-N-methylurethane is strongly contraindicated for any application involving process development, scale-up, or continuous manufacturing of diazomethane. Modern process chemistry literature unequivocally favors safer and more stable precursors like Diazald® (MNTS) or the in-line generation and consumption of N-methyl-N-nitrosourea (MNU) from non-hazardous N-methylurea [4][5]. These alternatives have demonstrated high productivity (95-117 mmol/h for MNU [4], ~0.44 mol/h for Diazald® [5]) and are compatible with continuous flow reactors, whereas N-Nitroso-N-methylurethane is not featured in any modern, scalable protocol due to its inherent safety and stability risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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